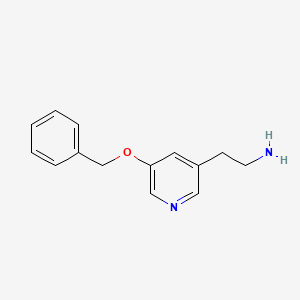
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a benzyloxy group attached to the pyridine ring, which is further connected to an ethanamine chain. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine can be achieved through several synthetic routes. One common method involves the catalytic enantioselective borane reduction of benzyl oximes. This process typically requires a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. The reaction mixture includes 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride, which is heated to 55°C. A pre-made solution of sodium carbonate in water is added dropwise, and the mixture is stirred at 60°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes. These methods utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of spiroborate ester catalysts has been reported to provide excellent enantioselectivity and yield in the reduction of benzyl oxime ethers .
化学反応の分析
Types of Reactions
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of oxime ethers to primary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, sodium carbonate for neutralization, and various oxidizing agents for oxidation reactions. The conditions for these reactions often involve controlled temperatures and the use of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
科学的研究の応用
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine include:
- 2-(5-chloropyridin-2-yl)ethanamine
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the benzyloxy group, which imparts unique chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-(5-phenylmethoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2 |
InChIキー |
ZJBWMEGRYJIABJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


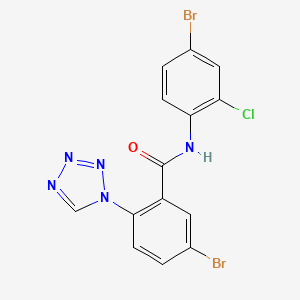
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)


![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
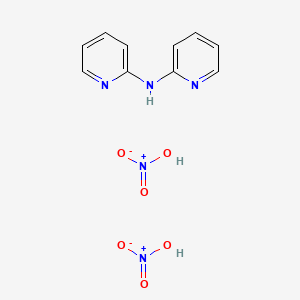
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
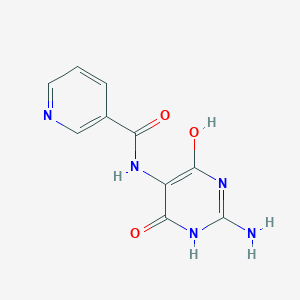
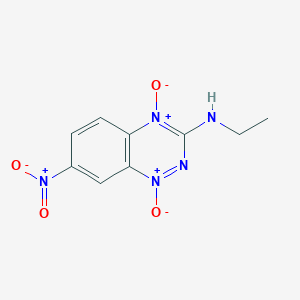
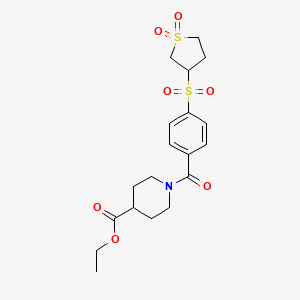
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
